molecular formula C19H20F4N4O B2905915 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775527-35-9

3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2905915
CAS No.: 1775527-35-9
M. Wt: 396.39
InChI Key: SBQMYANYZWGGEF-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a substituted pyrimidine ring via a piperidine core. This specific molecular architecture, which includes fluoro and trifluoromethyl substituents, is characteristic of compounds designed to modulate biological targets with high potency and selectivity . The structural motif of a piperidine-linked heterocycle is frequently explored in medicinal chemistry for the development of receptor antagonists and enzyme inhibitors, particularly for targets within the central nervous system and metabolic pathways . The presence of the trifluoromethyl group on the pyrimidine ring is a common strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity to hydrophobic pockets within protein targets . The benzamide group, substituted with fluorine and methyl groups, provides a key pharmacophore that can be critical for intermolecular interactions such as hydrogen bonding with enzyme targets . This combination of features makes this compound a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of similar scaffolds, studying potential mechanisms of action, or screening for new biological activities in various disease models . This product is provided for research purposes and is intended for use by qualified laboratory professionals. It is strictly For Research Use Only (RUO) and is not approved for use in humans, nor for application in any diagnostic, therapeutic, or personal procedures. All information presented is for informational and research purposes.

Properties

IUPAC Name

3-fluoro-4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N4O/c1-11-3-4-13(9-15(11)20)18(28)26-14-5-7-27(8-6-14)17-10-16(19(21,22)23)24-12(2)25-17/h3-4,9-10,14H,5-8H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQMYANYZWGGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the fluorine and methyl groups: Electrophilic aromatic substitution reactions can be employed to introduce these substituents onto the benzamide core.

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under basic conditions.

    Coupling of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is displaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the benzamide core to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring may also play a role in modulating the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Trifluoromethyl Groups : The target compound’s 4-methyl group (electron-donating) contrasts with 7k’s 4-trifluoromethyl group (electron-withdrawing), which may reduce electrophilic interactions but improve metabolic stability .
  • Bromo Substituents : Compound 5o’s 5-bromo-2-fluoro substitution correlates with exceptional antifungal activity (EC50 = 10.5 μg/mL), suggesting halogenation enhances target binding .

Pyrimidine Core and Linkage Modifications

Compound ID Pyrimidine Substituents Linkage Type Molecular Weight (g/mol) Key Feature
Target Compound 2-Methyl-6-(trifluoromethyl) Piperidin-4-yl 403.4* Enhanced solubility via piperidine
5f () 2-Methyl-6-(trifluoromethyl) Phenoxy 442.10 Oxygen bridge improves flexibility
17 () 2-Methyl-6-(trifluoromethyl) Piperidin-4-yl 426.9 Chlorophenyl propanamide side chain

Key Observations :

  • Piperidine vs. Phenoxy Linkages: The target’s piperidinyl group may enhance membrane permeability compared to 5f’s phenoxy linkage, though the latter’s flexibility could improve binding to fungal enzymes .
  • Side Chain Variations: ’s compound replaces benzamide with a propanamide-chlorophenyl chain, increasing molecular weight (426.9 vs.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Condensation of guanidine derivatives with trifluoromethyl ketones under acidic conditions, followed by cyclization.

Piperidine Substitution : Reacting the pyrimidine core with piperidine derivatives (e.g., 4-piperidone) using bases like triethylamine to facilitate nucleophilic substitution .

Benzamide Coupling : Amide bond formation via coupling of the substituted piperidine-pyrimidine intermediate with 3-fluoro-4-methylbenzoyl chloride in anhydrous dichloromethane, catalyzed by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .
Key Parameters :

  • Temperature control (<0°C for coupling reactions to prevent racemization).
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and fluorine signals at δ 110-120 ppm in ¹⁹F NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 466.15) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) to identify structure-activity relationships (SAR) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from lysates of treated cancer cells .
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX or BCL2) .
  • In Vivo Validation : Xenograft models (e.g., NOD/SCID mice) with daily oral dosing (10–50 mg/kg) and tumor volume monitoring via caliper measurements .

Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS penetration?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining target affinity.
  • Blood-Brain Barrier (BBB) Assays : Parallel artificial membrane permeability assay (PAMPA-BBB) to predict passive diffusion .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation) and block them via fluorination .

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